1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone
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Overview
Description
1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone is a fascinating organic compound featuring a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone typically involves a multistep process. One common method includes:
Starting from a pyridine derivative, the molecule undergoes a series of hydrogenation reactions to form the hexahydro-1H-pyrrolo[3,4-b]pyridine core.
Functionalization of this core with appropriate reagents such as acetyl chloride can lead to the ethanone substituent.
Reaction conditions often include controlled temperatures (ranging from -10°C to room temperature), inert atmospheres (e.g., nitrogen or argon), and specific catalysts like palladium or platinum for hydrogenation steps.
Industrial Production Methods
In industrial settings, the production of this compound would likely be scaled up using similar synthetic routes. Optimizations might include continuous flow reactors for better control of reaction conditions and increased yield. Cost-effective catalysts and greener solvents could also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone can undergo various types of chemical reactions:
Oxidation: : It can be oxidized to form corresponding carbonyl derivatives.
Reduction: : Hydrogenation can lead to more reduced states, altering its functionality.
Substitution: : Functional groups on the pyrrolo-pyridine core can be substituted with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: : Sodium borohydride (NaBH₄), Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution Reagents: : Halogens (Cl₂, Br₂), organolithium reagents (R-Li)
Major Products
The products of these reactions vary based on the conditions and reagents used, often resulting in derivatives with modified functional groups that retain the core bicyclic structure.
Scientific Research Applications
1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone finds applications across several scientific fields:
Chemistry: : Used as an intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: : Studied for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine: : Explored for therapeutic applications, including its role as a precursor to pharmacologically active compounds.
Industry: : Employed in material science for the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is linked to its chemical structure:
Molecular Targets: : It may interact with enzyme active sites or cellular receptors, influencing biological pathways.
Pathways Involved: : Depending on its substitution pattern, it might modulate neurotransmission, signal transduction, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-((3R,5aR)-hexahydro-4H-pyrrolo[3,2-b]pyridine-4(2H)-yl)ethanone
1-((3R,4aS)-tetrahydro-1H-pyrrolo[3,4-b]pyridine-6(1H)-yl)ethanone
Uniqueness
Compared to similar compounds, 1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone is unique due to its specific stereochemistry and the nature of its substituents
Properties
IUPAC Name |
1-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7(12)11-5-8-3-2-4-10-9(8)6-11/h8-10H,2-6H2,1H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSQXLWKABIKHW-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCCNC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@H]2CCCN[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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